Ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate, also known by its CAS number 149709-60-4, is an organic compound with the molecular formula and a molecular weight of approximately 411.53 g/mol. This compound features a biphenyl moiety and a tert-butoxycarbonyl group, which are significant in its chemical behavior and potential applications. The structure includes a chiral center at the 4-position, indicating that it exists in specific stereoisomeric forms, with the (2R,4S) configuration being of particular interest due to its biological activity.
This compound is associated with significant biological activity, particularly in the context of cardiovascular pharmacology. It is known as an impurity or intermediate in the synthesis of Sacubitril, a drug used for treating heart failure. The presence of the biphenyl group is thought to enhance its interaction with biological targets, affecting its pharmacokinetics and pharmacodynamics.
Synthesis typically involves multi-step organic reactions:
Ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate has several applications:
Studies have indicated that this compound interacts with various biological targets involved in cardiovascular regulation. Its mechanism of action is closely related to that of Sacubitril, which inhibits neprilysin, an enzyme responsible for degrading natriuretic peptides. This interaction enhances the levels of these peptides, leading to vasodilation and improved cardiac output.
Several compounds share structural similarities with ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Sacubitril | 150112-18-0 | A neprilysin inhibitor used for heart failure treatment; structurally related as it contains biphenyl and carbamate functionalities. |
LCZ696 | 936563-96-1 | A combination of valsartan and Sacubitril; shares pharmacological properties and structural motifs. |
(2R,4S)-5-(Biphenyl-4-yl)-4-amino-2-methylpentanoic acid | 1012341-50-2 | An analog that lacks the ethoxy group but retains similar biological activity due to its amine functionality. |
Ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate is unique due to its specific stereochemistry and the presence of both a biphenyl moiety and a tert-butoxycarbonyl protecting group, which influence its reactivity and biological interactions compared to other similar compounds. This specificity may confer distinct pharmacological properties that are beneficial for targeted therapeutic applications.